Journal Name:Plasma Chemistry and Plasma Processing
Journal ISSN:0272-4324
IF:3.337
Journal Website:http://www.springer.com/physics/classical+continuum+physics/journal/11090
Year of Origin:1981
Publisher:Springer New York
Number of Articles Per Year:78
Publishing Cycle:Quarterly
OA or Not:Not
Encapsulation of pentazole gold nanoparticles into modified polycyanostyrene and polynitrostyrene microspheres as efficient catalysts for cinnoline synthesis and hydration reaction†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2018-12-05 , DOI: 10.1039/C8QM00510A
Modified polycyanostyrene and polynitrostyrene microspheres were designed and synthesized, which proved to be an effective carrier to prepare gold nanoparticles with pentazole gold as a catalyst precursor. The developed gold nanoparticles were characterized using scanning electron microscopy, transmission electron microscopy, energy dispersive X-ray, X-ray power diffraction and X-ray photoelectron spectrometry. In addition, it was observed that this catalytic system successfully achieved application in the synthesis of cinnoline derivatives and hydration reactions in high yields. Mechanism investigation was conducted to better understand these transformations and catalyst systems. To the best of our knowledge, this is the first example of utilizing pentazole gold as the catalyst precursor and achieving catalytic applications.
Detail
Ethyl cyanoacrylate reinforced polyvinylidene fluoride separators for robust lithium ion batteries†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-01-07 , DOI: 10.1039/D0QM00976H
Ideal separators of Li-ion batteries should possess key characteristics simultaneously, including high mechanical strength, high thermal stability and high electrolyte wettability. Herein a composite separator is proposed to realize these properties by directly incorporating ethyl cyanoacrylate (ECA) into a polyvinylidene fluoride (PVDF) polymer matrix. With significantly enhanced mechanical strength resulting from abundant hydrogen bonds in ECA and van der Waals forces between ECA and PVDF, the ECA–PVDF separator possesses high thermal tolerance and superior capability for electrolyte uptake. The half cell with a LiFePO4 cathode and ECA–PVDF composite separator delivers a high discharge capacity of 154.1 mA h g−1 with 98.4% capacity retention after 100 cycles at 1C (1C = 0.22 mA cm−2), which is attributed to the inherent structure of ECA that exhibits strong interaction with ethylene carbonate (EC), diethyl carbonate (DEC) and ethyl methyl carbonate (EMC).
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Electronic properties modulation of tetraoxidothieno[3,2-b]thiophene-based quinoidal compounds by terminal fluorination†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2020-01-13 , DOI: 10.1039/C9QM00690G
The electronic properties of quinoidal compounds can be modulated both by their central quinoidal cores and by their end groups. However, there have only been a few studies of the effects of end-groups on the electronic properties of quinoidal compounds, due to synthetic challenges. In this study, we have prepared four quinoidal compounds, IDOTT, 2FIDOTT, 4FIDOTT, and 6FIDOTT, with different numbers of fluorine (F) atoms on the terminal isatin units, and the effects of terminal fluorination on their optical properties, energy levels, molecular packing (as single crystals and thin-films), and electron transport properties have been evaluated. The incorporation of F atoms decreased the HOMO/LUMO levels and blue-shifted the absorption spectra. All four quinoidal compounds showed n-type transport behavior in organic thin-film transistor (OTFT) devices, but their electron mobilities strongly depended on the number of F atoms. Among these compounds, 4FIDOTT exhibited the highest electron mobility (0.16 cm2 V−1 s−1), due to its two-dimensional electron transport, highly ordered thin-film, and appropriate morphology.
Detail
Efficient organic light-emitting diodes with narrow emission bandwidths based on iridium(iii) complexes with a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-07-27 , DOI: 10.1039/D1QM00708D
In order to realize efficient organic light-emitting diodes (OLEDs) with good color-purity, iridium(III) (Ir(III)) emitters with high luminous efficiency and narrow full width at half maxima (FWHM) are required. In this work, two main ligands incorporating a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit with a rigid structure to realize carrier recombination balance and restrict intramolecular relaxation were developed. Four Ir(III) complexes with isomers peaking at 500 and 551 nm exhibit short phosphorescence lifetimes lower than 1 μs, high photoluminescence quantum yields of up to 89% and narrow FWHMs of 37 nm. Moreover, the devices based on two of the complexes with better thermal stability (>400 °C) show high external quantum efficiencies (EQEmax) of 23.8% and 24.5%, respectively, with efficiency roll-offs of less than 5%. Particularly, the electroluminescence FWHM bandwidth of one device is only 30 nm, which was rarely reported for Ir(III) complex-based OLEDs. Therefore, the strategy for main ligands with rigid structures provides an innovative method for realizing efficient Ir(III) complex-based OLEDs with narrow emissions.
Detail
Different cell behaviors induced by stereochemistry on polypeptide brush grafted surfaces†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2016-11-15 , DOI: 10.1039/C6QM00200E
Surface-grafted poly-γ-benzyl-glutamate brushes with different secondary structures were prepared and used to study the influence of main-chain chirality on cell adhesion behaviors. Cells could adhere and proliferate better on L-type poly-γ-benzyl-glutamate grafted surfaces than on the enantiomers.
Detail
Engineering carrier scattering at the interfaces in polyaniline based nanocomposites for high thermoelectric performances†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2016-11-01 , DOI: 10.1039/C6QM00188B
We have developed a novel strategy to in situ synthesize water-soluble ternary PANI/SWNT/Te nanocomposites with uniform structures and high thermoelectric (TE) properties. An abnormally high Seebeck coefficient was obtained for the ternary PANI/SWNT/Te nanocomposite films due to the energy filtering effect at the interfaces of PANI/SWNTs and PANI/Te, while the electrical conductivity still remained relatively high. As a result, the TE power factor of the ternary composite films was up to 101 μW m−1 K−2, which was much higher than that of the individual components (PANI, SWNTs and Te nanorods). Moreover, a TE module made up of the ternary PANI/SWNT/Te nanocomposite films was fabricated, which was able to generate a high power density of 62.4 μW cm−2. Our results reveal a successful approach through designing the nanostructures and energy barriers of ternary nanocomposites to improve the TE properties of PANI.
Detail
Electron n-doping of a highly electron-deficient chlorinated benzodifurandione-based oligophenylene vinylene polymer using benzyl viologen radical cations†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2021-07-15 , DOI: 10.1039/D1QM00695A
Benzodifurandione-based oligophenylene vinylene (BDOPV) is a very strong electron-accepting moiety that has a very low lowest unoccupied molecular orbital (LUMO) value of −4.24 eV. Consequently, benzodifurandione-based polyphenylene vinylene (BDPPV) polymers also possess low LUMO values of less than −4.0 eV and have been reported to show good thermoelectric performances. However, all n-doping of BDPPV polymers have been insofar restricted to hydride-donors. Using tetrakis(dimethylamino)ethylene (TDAE) as a control, we found out that the lack of suitable electron-donors for BDPPV polymers is due to the strong tendency of over-doping, as a result of their very low LUMO values that promotes very rapid electron transfer and near room-temperature alkyl side chain melting that facilitates dopant infiltration. Here, we demonstrate well-controlled n-doping of a highly electron-deficient chlorinated BDPPV polymer (Cl-BDPPV, LUMO = −4.3 eV) using an electron-donor benzyl viologen radical cation (BV˙+). Unlike other electron-donors like N,N′-dimethylbenzimidazoline dimers, BV˙+ can be easily prepared using easily accessible reagents and shows excellent stability under a N2 atmosphere. The BV˙+-doped films were fully characterized and their thermoelectric performances were evaluated. A maximum σ and PF of 0.16 ± 0.01 S cm−1 and 0.43 ± 0.01 μW m−1 K−2 were obtained, respectively. Our results indicate that BV˙+ is a suitable electron-donor n-dopant candidate for highly electron-deficient n-type conjugated polymers.
Detail
Evolution of white organic light-emitting devices: from academic research to lighting and display applications
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-03-18 , DOI: 10.1039/C9QM00042A
Recently, Apple Inc. launched the highly anticipated cellphone, the iPhone X, which adopts an active-matrix organic light-emitting display (AMOLED) for the first time. Since then, AMOLEDs have been in the focus of the display industry and a lot of new production lines have been set up. Apart from smart phone displays, AMOLED TVs are also extremely popular in the consumer market. LG's next-generation OLED TVs have been ranked as the Best of CES for many years, which are based on white organic light-emitting device (WOLED) technology. Nevertheless, it took almost 30 years of tremendous research efforts to develop this technology from a simple experimental sample to such excellent products. In this article, a detailed discussion is presented on the evolution of WOLEDs from academic research to industrial applications. More specifically, parameters to evaluate the device performance and approaches to enhance the device efficiency as well as different device architectures adopted in WOLEDs are reviewed. Lastly, special focus is laid on the applications of WOLEDs in lighting and displays.
Detail
Dithienothiazine dimers, trimers and polymers – novel electron-rich donors with red-shifted luminescence†‡
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-12-09 , DOI: 10.1039/C9QM00591A
Starting from N-aryldithienothiazine, a tool box of various iodinated and borylated dithienothiazines was generated by a straightforward α-lithiation and electrophilic trapping of thiophene cores. By using lithiation–borylation-Suzuki (LiBS) and lithiation–zincation-Negishi (LiZiN) sequences π-conjugated dithienothiazine oligo- and polymers were synthesized in a one-pot fashion and in moderate to good yields. Studies on the photophysical and electrochemical properties reveal that an increasing number of dithienothiazine units causes a bathochromic shift in the absorption and orange to red fluorescence in solution, as quantified by absorption and emission spectroscopy and assigned by DFT calculations. Furthermore, from cyclic voltammetry measurements an elevation of the HOMO energy level with increasing number of dithienothiazine units and concomitantly diminishing optical bandgaps were determined, suggesting that the title compounds are suitable as novel donor systems for organic hole transport materials.
Detail
Exploring the microscopic mechanism of pseudocapacitance with electronic structures in monolayer 1T-MoS2 electrodes for supercapacitors†
Plasma Chemistry and Plasma Processing ( IF 3.337 ) Pub Date: 2019-03-19 , DOI: 10.1039/C9QM00060G
Quasi-two-dimensional 1T-MoS2 is a promising pseudocapacitance (Credox) electrode material due to its large specific surface area, superior electrical conductivity and mechanical stability. However, the microscopic mechanism of Credox and its further manipulation via modulating the structures and electronic structures are still unclear. Thus, the Credox of monolayer 1T-MoS2 has been explored based on first-principles calculations. For monolayer 1T-MoS2 adsorbed by H+ ions on one side or both sides, a band gap opens, decreases and even disappears with the coverage increase in H+ ions up to 100%. In this process, the charge transfer from the monolayer 1T-MoS2 to the adsorbed H+ ions almost linearly increases with the coverage increase in the H+ ions. In contrast, the potential change rate of the monolayer 1T-MoS2 reduces, resulting in the enhancement of Credox. Herein, the maximum values of Credox reached ∼76.7 μF cm−2 (252.8 F g−1) and ∼213.7 μF cm−2 (704.5 F g−1) for the 100% coverage of H+ ions on one side and both sides, respectively. Furthermore, the manipulation of Credox in the monolayer 1T-MoS2 could be realized through intrinsic defects engineering. Particularly, the Credox was greatly improved in the system with S vacancies. These results would provide significantly fundamental insights for understanding the correlation between the Credox and the electronic structures of 1T-MoS2 and other similar quasi-two dimensional materials.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, CHEMICAL 工程:化工3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.90 50 Science Citation Index Science Citation Index Expanded Not
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